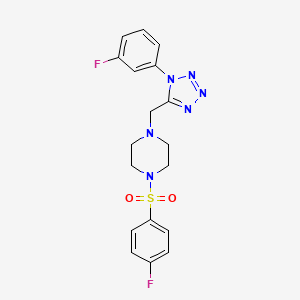

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C18H18F2N6O2S and its molecular weight is 420.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine involves multiple reaction steps. The process typically begins with the preparation of the tetrazole ring, which is then attached to a fluorophenyl group. Subsequently, this intermediate is reacted with piperazine and a sulfonyl fluorophenyl derivative under controlled conditions. The overall reaction sequence includes nucleophilic substitution, cyclization, and sulfonylation reactions, often conducted under inert atmospheres and specific temperature conditions to optimize yields.

Industrial Production Methods: For industrial-scale production, methodologies involve optimizing reaction conditions to achieve high yields and purity levels. Batch processing or continuous flow chemistry techniques can be employed, utilizing automated systems to ensure consistent quality and minimize human error. Solvent selection and purification processes are critical to maintaining the compound's stability and effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Each reaction type impacts the compound differently, often altering its chemical structure and, consequently, its properties.

Common Reagents and Conditions: In oxidation reactions, reagents such as hydrogen peroxide or peracids can be utilized, typically under acidic or basic conditions. For reduction reactions, sodium borohydride or lithium aluminum hydride are common choices. Substitution reactions often involve nucleophiles or electrophiles, with solvents like dichloromethane or dimethyl sulfoxide enhancing reaction rates.

Major Products:

Scientific Research Applications: This compound finds extensive use across several scientific disciplines:

Chemistry: As a versatile reagent or intermediate in synthesizing more complex molecules.

Biology: Potentially, as a probe or inhibitor in studying biochemical pathways.

Medicine: Could be explored for therapeutic uses, particularly in designing drugs targeting specific molecular pathways.

Industry: Applicable in materials science for developing novel polymers or as a catalyst in specific industrial reactions.

Mechanism of Action: The compound exerts its effects through interactions with various molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA/RNA, influencing cellular processes. The tetrazole and sulfonyl groups play crucial roles in these interactions, possibly forming hydrogen bonds or undergoing electron transfer reactions, thereby altering the target's function.

Comparison with Similar Compounds: Compared to other similar compounds, 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine stands out due to its specific structural features:

Similar Compounds: Other compounds in this category include various substituted tetrazoles and sulfonyl piperazines.

Uniqueness: The unique combination of fluorophenyl, tetrazole, and sulfonyl groups confers distinct chemical properties, making it particularly effective in applications where precise molecular interactions are necessary.

That's a deep dive! Whether you’re conducting research or just curious, let me know if there's anything else you want to know about this compound.

Biologische Aktivität

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a piperazine core, a tetrazole moiety, and fluorinated phenyl groups, which are known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H17F2N5O2S with a molecular weight of approximately 408.5 g/mol. Its structural components include:

- Tetrazole ring : Often associated with increased biological activity.

- Piperazine moiety : Commonly found in many pharmaceuticals for its pharmacological properties.

- Fluorinated phenyl groups : Enhance lipophilicity and bioavailability.

Synthesis

The synthesis of this compound involves several steps:

- Synthesis of 3-fluorophenyltetrazole : Achieved through cycloaddition reactions.

- Formation of the piperazine derivative : The tetrazole is coupled with piperazine under controlled conditions.

- Sulfonylation : The final step involves attaching the sulfonyl group to the piperazine nitrogen.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties . The presence of the tetrazole moiety has been linked to enhanced activity against various bacterial strains. A comparative analysis of similar compounds suggests that those with tetrazole rings generally show improved antimicrobial efficacy .

Anticancer Properties

Research has shown that compounds containing a piperazine structure can act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP can lead to increased cancer cell death, particularly in tumors with BRCA mutations . The specific compound under review has demonstrated promising results in vitro against several cancer cell lines, suggesting potential for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 0.025 | |

| Compound B | Antimicrobial | 0.045 | |

| Compound C | MAO-B Inhibitor | 0.013 |

These findings highlight that modifications to the piperazine and tetrazole structures can significantly influence biological activity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. The tetrazole moiety is known to enhance biological activity, making it a target for drug development, particularly in the fields of oncology and infectious diseases.

Case Study: Anticancer Activity

Research has shown that compounds containing tetrazole rings exhibit promising anticancer properties. For instance, derivatives similar to 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine have been evaluated for their ability to inhibit tumor growth in various cancer cell lines, demonstrating significant cytotoxic effects .

Antimicrobial Research

The compound's structural features suggest potential antimicrobial activity. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, possibly through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Potential modulation of enzymatic activity |

Neurological Studies

The compound has also been explored for its effects on neurological conditions. Its ability to cross the blood-brain barrier makes it a candidate for research into treatments for disorders such as depression and anxiety.

Case Study: Neuropharmacology

A study focusing on piperazine derivatives indicated that modifications to the piperazine structure could enhance serotonin receptor affinity, suggesting that this compound might have implications in treating mood disorders .

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Tetrazole Ring : This can be achieved through cycloaddition reactions involving azides.

- Substitution Reactions : The introduction of the 3-fluorophenyl group is often accomplished via palladium-catalyzed cross-coupling methods.

- Sulfonyl Group Attachment : The final step involves forming a sulfonamide bond with the piperazine moiety.

Table 2: Synthetic Routes Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Tetrazole Formation | Cycloaddition | Azides, nitriles |

| Fluorophenyl Substitution | Cross-coupling | Palladium catalysts |

| Sulfonamide Formation | Nucleophilic substitution | Sulfonyl chlorides |

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N6O2S/c19-14-4-6-17(7-5-14)29(27,28)25-10-8-24(9-11-25)13-18-21-22-23-26(18)16-3-1-2-15(20)12-16/h1-7,12H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGINBJBDRQAKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.